2,4-Difluorocinnamic acid
Overview
Description
2,4-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2. It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemical synthesis and research.
Scientific Research Applications
2,4-Difluorocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,4-Difluorocinnamic acid is the respiratory system . The compound interacts with this system, causing changes that can lead to various effects.
Mode of Action
It is known to causeskin irritation , serious eye irritation , and may cause respiratory irritation . These effects suggest that the compound interacts with its targets in a way that disrupts normal function, leading to irritation and potential damage.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to irritation and potential damage to the skin, eyes, and respiratory system . These effects are likely the result of the compound’s interaction with its targets within these systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure .
Biochemical Analysis
Cellular Effects
It’s possible that it could influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2,4-Difluorocinnamic acid on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorocinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorocinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking fluorine atoms, is less reactive and has different chemical properties.
2,6-Difluorocinnamic Acid: Another fluorinated derivative, differing in the position of fluorine atoms, which affects its reactivity and applications.
Uniqueness: 2,4-Difluorocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDXPFJQTKGTFP-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94977-52-3, 774-73-2 | |
Record name | 2,4-Difluorocinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 774-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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